- Preparation of N-alkyl-N-hydroxyalkylanilines, Japan, , ,
Cas no 91-88-3 (2-(N-Ethyl-m-toluidino)ethanol)
2-(N-Ethyl-m-toluidino)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Ethyl(m-tolyl)amino)ethanol
- N-Ethyl-N-(2-hydroxyethyl)-m-toluidine
- 2-(N-ethyl-meta-toluidino)ethanol
- 2-(N-Ethyl-m-Toluidino)Ethanol
- N-Ethyl-N-2-hydroxyethyl-m-toluidine
- 2-(N-ethyl-3-methylanilino)ethanol
- 2-(N-Ethyl-m-toluidino)ethano
- Ethanol, 2-[ethyl(3-methylphenyl)amino]-
- Emery 5714
- ETHANOL, 2-(N-ETHYL-m-TOLUIDINO)-
- n-Ethyl-n-hydroxyethyl-m-toluidine
- N-Ethyl-N-hydroxyethyl-meta-toluidine
- N-Hydroxyethyl-N-ethyl-m-toluidine
- 1ALR5X8R8W
- 2-[ethyl(3-methylphenyl)amino]ethan-1-ol
- Ethanol, 2-(ethyl(3-methylphenyl)amino)-
- KRNUKKZDGDAW
- 2-[Ethyl(3-methylphenyl)amino]ethanol (ACI)
- Ethanol, 2-(N-ethyl-m-toluidino)- (6CI, 7CI, 8CI)
- 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline
- N-Ethyl-N-(2-hydroxyethyl)-3-methylaniline
- N-Ethyl-N-(β-hydroxyethyl)-m-toluidine
- NSC 89746
- 2-(N-Ethyl-m-toluidino)ethanol
-
- MDL: MFCD00002849
- Inchi: 1S/C11H17NO/c1-3-12(7-8-13)11-6-4-5-10(2)9-11/h4-6,9,13H,3,7-8H2,1-2H3
- InChI Key: KRNUKKZDGDAWBF-UHFFFAOYSA-N
- SMILES: OCCN(CC)C1C=C(C)C=CC=1
- BRN: 2091653
Computed Properties
- Exact Mass: 179.13100
- Monoisotopic Mass: 179.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 23.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Pale yellow liquid
- Density: 1.019 g/mL at 25 °C(lit.)
- Melting Point: -19 ºC
- Boiling Point: 147°C/8mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.555(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 23.47000
- LogP: 1.81360
- Solubility: Soluble in benzene
2-(N-Ethyl-m-toluidino)ethanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-41
- Safety Instruction: S26-S39-S37/39
- RTECS:KL1320000
-
Hazardous Material Identification:
- Storage Condition:Keep container closed when not in use Store in tightly closed containers Store in a cool \ dry \ well ventilated area, away from incompatible substances
- Risk Phrases:R22; R36/37/38
2-(N-Ethyl-m-toluidino)ethanol Customs Data
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(N-Ethyl-m-toluidino)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 128325-100G |
2-(N-Ethyl-m-toluidino)ethanol |
91-88-3 | 100g |
¥729.98 | 2023-12-10 | ||
| Fluorochem | 216664-100g |
2-(Ethyl(m-tolyl)amino)ethanol |
91-88-3 | 95% | 100g |
£11.00 | 2022-02-28 | |
| TRC | E927060-2.5g |
2-(N-Ethyl-m-toluidino)ethanol |
91-88-3 | 2.5g |
$ 150.00 | 2023-09-07 | ||
| TRC | E927060-10g |
2-(N-Ethyl-m-toluidino)ethanol |
91-88-3 | 10g |
$ 173.00 | 2023-09-07 | ||
| TRC | E927060-25g |
2-(N-Ethyl-m-toluidino)ethanol |
91-88-3 | 25g |
$ 201.00 | 2023-09-07 | ||
| TRC | E927060-100g |
2-(N-Ethyl-m-toluidino)ethanol |
91-88-3 | 100g |
$402.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005328-100g |
2-(N-Ethyl-m-toluidino)ethanol |
91-88-3 | 99% | 100g |
¥36 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005328-25g |
2-(N-Ethyl-m-toluidino)ethanol |
91-88-3 | 99% | 25g |
¥29 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005328-500g |
2-(N-Ethyl-m-toluidino)ethanol |
91-88-3 | 99% | 500g |
¥170 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N32010-25g |
2-(Ethyl(m-tolyl)amino)ethanol |
91-88-3 | 25g |
¥46.0 | 2021-09-08 |
2-(N-Ethyl-m-toluidino)ethanol Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
- New technique for production of 3-methyl-N-ethyl-N-(β-hydroxyethyl)aniline, Xiandai Huagong, 1996, 16(4), 31-32
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
- Nitrosoarenes, Science of Synthesis, 2007, 31, 1321-1360
Production Method 12
Production Method 13
- Atmospheric catalytic synthesis of N-ethyl-N-(2-hydroxyethyl)-m-toluidine, Xiandai Huagong, 1998, 18(5), 33-34
Production Method 14
- Removal of unreacted alkylene oxides from N-substituted-N-2-hydroxyalkylaniline mixtures, Japan, , ,
Production Method 15
Production Method 16
- Preparation of N-ethyl-N-hydroxyethyl-m-toluidine, German Democratic Republic, , ,
Production Method 17
- Preparation of N-alkyl-N-(hydroxyalkyl)anilines and analogs, Japan, , ,
Production Method 18
2-(N-Ethyl-m-toluidino)ethanol Raw materials
2-(N-Ethyl-m-toluidino)ethanol Preparation Products
2-(N-Ethyl-m-toluidino)ethanol Suppliers
2-(N-Ethyl-m-toluidino)ethanol Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(N-Ethyl-m-toluidino)ethanol
Professional Introduction to 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3)
2-(N-Ethyl-m-toluidino)ethanol, with the chemical formula C10H15N2O, is a significant compound in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 91-88-3, has garnered attention due to its versatile applications in biochemical assays and as an intermediate in synthetic chemistry. The structural motif of N-ethyl-m-toluidine attached to an ethanol moiety imparts unique reactivity, making it a valuable tool in various scientific investigations.
The compound’s molecular structure consists of a phenolic backbone substituted with an ethyl group at the nitrogen position and a methyl group at the meta position relative to the amino group. This configuration enhances its solubility in polar organic solvents, facilitating its use in aqueous-based biochemical systems. The presence of both aromatic and aliphatic components contributes to its stability under moderate conditions, though it is sensitive to strong oxidizing agents and prolonged UV exposure.
In recent years, 2-(N-Ethyl-m-toluidino)ethanol has found extensive application in the development of chemiluminescent probes for cellular studies. Its ability to participate in oxidation-reduction reactions makes it an effective component in luminescent assays, particularly when coupled with enzymes such as horseradish peroxidase. Researchers have leveraged this property to develop highly sensitive detection methods for biomolecules like hydrogen peroxide and glucose, which are critical indicators of metabolic activity in biological systems.
Moreover, the compound has been utilized as a precursor in the synthesis of more complex pharmacophores. Its N-ethylated aromatic ring serves as a scaffold for further functionalization, enabling the creation of derivatives with enhanced binding affinity or selectivity for target proteins. This has been particularly relevant in drug discovery initiatives aimed at modulating enzyme activity or receptor interactions. For instance, modifications of the ethanol side chain have been explored to improve pharmacokinetic properties, such as bioavailability and tissue distribution.
Recent advancements in computational chemistry have further highlighted the potential of 2-(N-Ethyl-m-toluidino)ethanol as a model compound for studying molecular interactions. Molecular dynamics simulations have revealed insights into its binding dynamics with metal ions and nucleophiles, providing a foundation for rational drug design. These studies have underscored the importance of subtle structural variations—such as the position of substituents—in influencing overall reactivity and stability.
The pharmaceutical industry has also shown interest in this compound due to its role as an intermediate in antihistamine and anti-inflammatory drug formulations. While not a therapeutic agent itself, its derivatives contribute to the efficacy of several medications by enhancing their metabolic pathways or reducing side effects. The synthesis of these derivatives often involves catalytic processes that highlight the compound’s compatibility with modern green chemistry principles, minimizing waste and energy consumption.
In academic research, 2-(N-Ethyl-m-toluidino)ethanol has been employed to investigate oxidative stress mechanisms in cellular environments. Its redox-active nature allows it to act as both an oxidant and reductant, depending on cellular conditions. This dual functionality has been exploited to develop assays that measure oxidative damage markers, such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are indicative of pathological conditions like inflammation or neurodegeneration.
The compound’s role in material science is another emerging area of interest. Researchers have explored its incorporation into conductive polymers and organic semiconductors due to its electron-donating properties. These materials are foundational for next-generation electronic devices, including flexible displays and photovoltaic cells. The ability to fine-tune electrical conductivity through structural modifications makes 2-(N-Ethyl-m-toluidino)ethanol a promising candidate for advanced material engineering applications.
Eco-friendly considerations have driven efforts to optimize synthetic routes for 91-88-3, emphasizing solvent recovery and catalytic efficiency. Continuous flow chemistry has emerged as a particularly effective approach, allowing for scalable production while reducing environmental impact. Such innovations align with global trends toward sustainable manufacturing practices within the chemical industry.
The future prospects for 2-(N-Ethyl-m-toluidino)ethanol are bright, with ongoing research exploring novel applications in nanotechnology and biomedicine. Its adaptability as a molecular building block ensures continued relevance across multiple disciplines. As synthetic methodologies evolve, expect further refinements in purity standards and process scalability, reinforcing its position as an indispensable reagent in modern chemical research.
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